Thomsen-friedenreich antigen

Übersicht

Beschreibung

The Thomsen-Friedenreich (TF) antigen is a glycoprotein that is expressed on the surface of many cell types. It is also known as the human blood group antigen Tf, and is found in the majority of human tissues. TF antigen is involved in many physiological processes and is essential for cell-cell communication and recognition. It has been found to play a role in the development of certain diseases, such as cancer and autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

Cancer Research

The TF antigen is presented on the surface of most human cancer cell types . Its interaction with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue . This makes it a key target for cancer research.

Development of Anticancer Vaccines

The TF antigen is a key target for the development of anticancer vaccines . However, the poor immunogenicity of the TF antigen presents a challenge. To overcome this, researchers have adopted a bivalent conjugate design which introduced both the TF antigen and the Thomsen-nouveau (Tn) antigen onto the immunologically relevant polysaccharide A1 (PS A1) .

Oncofetal Antigen

The TF antigen acts as an oncofetal antigen, with low expression in normal adult tissues but increasing to fetal levels of expression in hyperplasia or malignancy . It is considered as a pan-carcinoma marker .

Interaction with Galectins

As TF disaccharide is a potential ligand of the endogenous galactoside-binding galectins, similar interactions between TF and members of the endogenous galectins are likely to occur . These interactions may affect the growth rate of tumor cells .

Marker for Microsatellite Instability-High Status

In gastric cancer, a strong association has been found between the expression of the TF antigen and the Microsatellite Instability-High (MSI-high) status . This suggests that the TF antigen is a single specific and sensitive marker for the MSI-high status in gastric cancer .

Synthesis of Neo-Glycoproteins

The TF antigen can be enzymatically synthesized in high yields and coupled to alkynyl-functionalized bovine serum albumin via a copper (I)-catalyzed alkyne-azide cycloaddition . This procedure yields neo-glycoproteins with tunable glycan multivalency for binding studies .

Wirkmechanismus

Target of Action

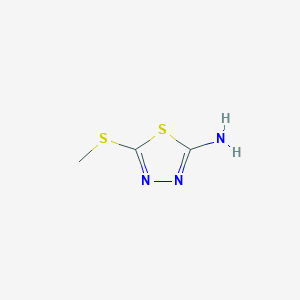

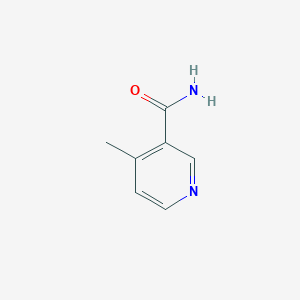

The Thomsen-Friedenreich antigen (TF-Ag) is a disaccharide that serves as a core 1 structure in O-linked glycosylation . It is present in the body as a part of membrane transport proteins where it is normally masked from the immune system . It is commonly demasked in cancer cells, with it being expressed in up to 90% of carcinomas, making it a potential target for immunotherapy .

Mode of Action

The Thomsen-Friedenreich antibody (TF-Ab) is specifically produced by human immune B cells in response to TF-Ag . Studies have shown that TF-Ab can effectively inhibit metastasis and induce apoptosis in tumor cells . The interaction of TF-Ag with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue .

Biochemical Pathways

The TF-Ag is a disaccharide, Galβ1-3GalNAcα1-Ser/Thr, that serves as a core 1 structure in O-linked glycosylation . It is derived from its precursor GalNAcα-O-Ser/Thr (Tn-antigen), and serves as a scaffold for longer and more complex mucin-type O-glycan structures . High levels of Tn- and TF-antigen occur in 70–90% of all human carcinomas . They are mostly present on the cell-surface bound glycoprotein mucin-1 (MUC1) and considered as “pancarcinoma antigens” .

Result of Action

The TF-Ag is presented on the surface of most human cancer cell types . Its interaction with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue . The relative inhibitory potency was increased by a factor of 142 for neo-glycoproteins displaying 10 glycans/protein in contrast to highly decorated inhibitors with only 2-fold increase .

Action Environment

The expression and action of the Thomsen-Friedenreich antigen are influenced by the cellular environment. It is normally masked from the immune system as a part of membrane transport proteins . In the environment of cancer cells, it is commonly demasked, making it a potential target for immunotherapy

Eigenschaften

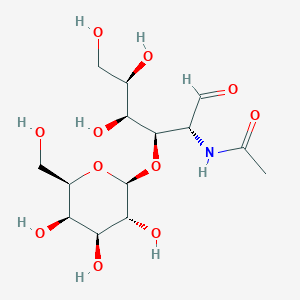

IUPAC Name |

N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQYVCMYGCHVMR-AAZUGDAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956926 | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thomsen-friedenreich antigen | |

CAS RN |

3554-90-3 | |

| Record name | Thomsen-friedenreich antigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)